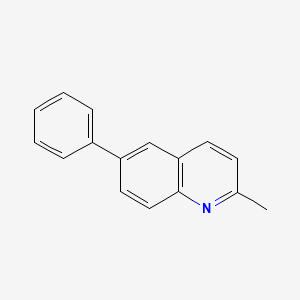
2-Methyl-6-phenylquinoline
Vue d'ensemble
Description
2-Methyl-6-phenylquinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Anticancer Activity
Research indicates that derivatives of 2-Methyl-6-phenylquinoline exhibit promising anticancer properties. For instance, studies have shown that quinoline derivatives can target G-quadruplexes, which are non-canonical nucleic acid structures implicated in cancer cell proliferation. Certain derivatives have demonstrated significant antiproliferative activities against various cancer cell lines, including cervical (HeLa), breast (MCF-7), and ovarian (A2780) cancer cells. The most active compounds reported had IC50 values as low as 0.50 μM, indicating potent biological activity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific biological targets, such as enzymes and receptors. Interaction studies reveal that this compound can stabilize G-quadruplex structures, thereby inhibiting telomerase activity and affecting cancer cell survival .
Potential as Antileishmanial Agents
Additionally, certain derivatives of quinoline compounds have been synthesized and evaluated for antileishmanial activity. These studies confirm the potential of this compound derivatives in treating leishmaniasis, a disease caused by parasitic protozoa .
Case Study 1: Antiproliferative Activity Assessment
A study assessed the antiproliferative effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against cancer cells, with detailed structure–activity relationships established through IC50 evaluations .
Case Study 2: G-Quadruplex Stabilization
Another significant study focused on the ability of certain quinoline derivatives to stabilize G-quadruplex structures. Using molecular dynamics simulations, researchers demonstrated that these compounds could effectively bind to G4 DNA structures, providing insights into their potential as therapeutic agents targeting cancer .
Analyse Des Réactions Chimiques
Electrophilic Aromatic Substitution (EAS)
The electron-rich phenyl group at the 6-position directs electrophiles to specific sites on the quinoline ring.
Reactivity Trends :
-
Nitration : Occurs preferentially at the 4-position of the phenyl ring (meta to the quinoline linkage) due to steric and electronic effects.
-
Halogenation : Bromination or chlorination may target the 3-position of the quinoline ring, activated by the nitrogen atom.
Example Reaction :
Table 1 : Directed EAS Reactions
| Electrophile | Target Position | Product |
|---|---|---|
| NO | Phenyl (C-4) | 4-Nitro-2-methyl-6-phenylquinoline |
| Br | Quinoline (C-3) | 3-Bromo-2-methyl-6-phenylquinoline |
Oxidation Reactions
The methyl group at the 2-position undergoes oxidation under strong conditions:
Reagents :
-
KMnO4_44 (acidic or neutral conditions)
-
CrO3_33 in HSO
Products :
-
Primary oxidation: 2-Carboxy-6-phenylquinoline (via –CH → –COOH).
-
Secondary pathways: Epoxidation or hydroxylation of the phenyl ring under controlled conditions.
Mechanism :
Reduction Reactions
The quinoline core can be hydrogenated to produce tetrahydroquinoline derivatives.
Conditions :
-
Catalyst: Pd/C or Raney Ni
-
Solvent: Ethanol or THF
-
Pressure: H (1–3 atm)
Product :
Applications :
-
Hydrogenated derivatives show enhanced solubility and altered biological activity compared to the parent compound .
Nucleophilic Substitution
The methyl group is inert under mild conditions but participates in free-radical reactions:
Chlorination :
Coordination Chemistry
The nitrogen in the quinoline ring acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Pt). These complexes are pivotal in catalytic applications .
Disproportionation Under Acidic Conditions
In methanol with HCl, this compound undergoes disproportionation , yielding:
-
2-Methylquinoline (oxidized product)
-
2-Methyl-1,2,3,4-tetrahydroquinoline (reduced product)
Mechanistic Insight :
Protonation at C-3 generates a carbocation intermediate, which accepts a hydride from another molecule, leading to simultaneous oxidation and reduction .
Microwave-Assisted Functionalization
Modern synthesis techniques employ microwave irradiation for rapid functionalization:
Example :
Advantages :
Propriétés
Numéro CAS |
91875-31-9 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
2-methyl-6-phenylquinoline |
InChI |
InChI=1S/C16H13N/c1-12-7-8-15-11-14(9-10-16(15)17-12)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
OJBUSRSQFAUHPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details













Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













